molecular formula C20H20O5 B1669292 Colchicine, deacetamido-5,6-didehydro- CAS No. 14511-67-2

Colchicine, deacetamido-5,6-didehydro-

Cat. No.: B1669292
CAS No.: 14511-67-2
M. Wt: 340.4 g/mol
InChI Key: MUVLDRPTYGNBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colchicine, deacetamido-5,6-didehydro- is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple methoxy groups and a heptalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colchicine, deacetamido-5,6-didehydro- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Heptalenone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Methoxy Groups: Methoxylation reactions are carried out using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of Colchicine, deacetamido-5,6-didehydro- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Colchicine, deacetamido-5,6-didehydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced analogs with fewer oxygen-containing functional groups.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Colchicine, deacetamido-5,6-didehydro- has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Colchicine, deacetamido-5,6-didehydro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy groups and the heptalenone core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethoxybenzene: Similar in having multiple methoxy groups but lacks the heptalenone core.

    1,2,3,10-Tetramethoxybenzo(a)anthracene: Similar polycyclic structure but with different ring fusion.

    1,2,3,10-Tetramethoxybenzo(a)pyrene: Another polycyclic aromatic hydrocarbon with distinct biological activities.

Uniqueness

Colchicine, deacetamido-5,6-didehydro- is unique due to its specific combination of methoxy groups and the heptalenone core, which confer distinct chemical reactivity and biological properties

Properties

CAS No.

14511-67-2

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

1,2,3,10-tetramethoxy-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C20H20O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h5-6,8-11H,7H2,1-4H3

InChI Key

MUVLDRPTYGNBAI-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)C=CCC3=CC(=C(C(=C32)OC)OC)OC

Canonical SMILES

COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC

Appearance

Solid powder

76265-61-7
14511-67-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Colchicine, deacetamido-5,6-didehydro-;  Colchicine,deacetamido-5,6-didehydro- (8CI);  Colchicine, deacetamido-6-dehydro- (7CI);  Deacetamido-6-dehydrocolchicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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